![molecular formula C12H17BrN4O2 B11048897 2-((2-[(6-Bromo-2,1,3-benzoxadiazol-4-yl)(methyl)amino]ethyl)(methyl)amino)ethanol](/img/structure/B11048897.png)

2-((2-[(6-Bromo-2,1,3-benzoxadiazol-4-yl)(methyl)amino]ethyl)(methyl)amino)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

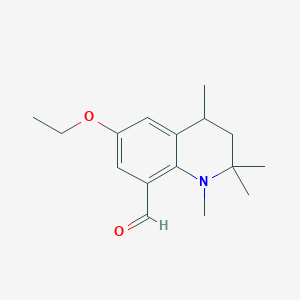

2-((2-[(6-Bromo-2,1,3-benzoxadiazol-4-il)(metil)amino]etil)(metil)amino)etanol es un compuesto orgánico sintético que se caracteriza por su estructura única, la cual incluye un anillo benzoxadiazol sustituido con un átomo de bromo

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 2-((2-[(6-Bromo-2,1,3-benzoxadiazol-4-il)(metil)amino]etil)(metil)amino)etanol generalmente involucra múltiples pasos:

Formación del Anillo Benzoxadiazol: El paso inicial involucra la síntesis del anillo benzoxadiazol. Esto se puede lograr mediante la reacción de o-fenilendiamina con ácido nitroso, seguido de bromación para introducir el átomo de bromo en la posición 6.

Alquilación: El benzoxadiazol bromado se somete luego a alquilación con metilamina para formar el compuesto intermedio.

Acoplamiento Final: El intermedio se hace reaccionar adicionalmente con 2-cloroetanol en condiciones básicas para producir el producto final.

Métodos de Producción Industrial

La producción industrial de este compuesto puede involucrar la optimización de las rutas sintéticas anteriores para aumentar el rendimiento y la pureza. Esto incluye el uso de reactores automatizados, control preciso de las condiciones de reacción (temperatura, presión, pH) y técnicas de purificación como la recristalización y la cromatografía.

Análisis De Reacciones Químicas

Tipos de Reacciones

Oxidación: El compuesto puede experimentar reacciones de oxidación, particularmente en la parte de etanol, lo que lleva a la formación de derivados de aldehído o ácido carboxílico.

Reducción: Las reacciones de reducción pueden dirigirse al grupo nitro en el anillo benzoxadiazol, convirtiéndolo en una amina.

Sustitución: El átomo de bromo en el anillo benzoxadiazol puede ser sustituido por varios nucleófilos, como tioles o aminas, para formar nuevos derivados.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).

Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH₄) o gas hidrógeno (H₂) en presencia de un catalizador (por ejemplo, paladio sobre carbono).

Sustitución: Las reacciones de sustitución nucleofílica a menudo emplean reactivos como tiolato de sodio (NaSR) o aminas primarias (RNH₂).

Productos Principales

Oxidación: Derivados de aldehído o ácido carboxílico.

Reducción: Derivados de amina.

Sustitución: Varios derivados de benzoxadiazol sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Química

En química, 2-((2-[(6-Bromo-2,1,3-benzoxadiazol-4-il)(metil)amino]etil)(metil)amino)etanol se utiliza como una sonda fluorescente debido a su parte benzoxadiazol, que exhibe fuertes propiedades de fluorescencia. Se emplea en el estudio de interacciones moleculares y mecanismos de reacción.

Biología

En la investigación biológica, este compuesto se utiliza para etiquetar biomoléculas, permitiendo la visualización de procesos celulares mediante microscopía de fluorescencia. Es particularmente útil en el estudio de interacciones proteína-proteína y mecanismos de absorción celular.

Medicina

En medicina, las propiedades fluorescentes del compuesto se aprovechan para fines de diagnóstico, como la obtención de imágenes de células cancerosas. También se investiga por sus posibles aplicaciones terapéuticas, que incluyen sistemas de administración de fármacos y terapia dirigida.

Industria

En aplicaciones industriales, el compuesto se utiliza en el desarrollo de materiales avanzados, como tintes fluorescentes y sensores. Su estructura única permite la creación de materiales con propiedades ópticas específicas.

Mecanismo De Acción

El mecanismo por el cual 2-((2-[(6-Bromo-2,1,3-benzoxadiazol-4-il)(metil)amino]etil)(metil)amino)etanol ejerce sus efectos es principalmente a través de su interacción con los objetivos moleculares a través de su anillo benzoxadiazol. Esta interacción a menudo involucra la formación de enlaces de hidrógeno y apilamiento π-π con residuos aromáticos en proteínas. La fluorescencia del compuesto se activa al unirse a su objetivo, lo que permite el monitoreo en tiempo real de los procesos biológicos.

Comparación Con Compuestos Similares

Compuestos Similares

2-((2-[(7-Nitro-2,1,3-benzoxadiazol-4-il)(metil)amino]etil)(metil)amino)etanol: Estructura similar pero con un grupo nitro en lugar de un átomo de bromo.

2-((2-[(6-Cloro-2,1,3-benzoxadiazol-4-il)(metil)amino]etil)(metil)amino)etanol: Estructura similar pero con un átomo de cloro en lugar de un átomo de bromo.

Singularidad

La presencia del átomo de bromo en 2-((2-[(6-Bromo-2,1,3-benzoxadiazol-4-il)(metil)amino]etil)(metil)amino)etanol confiere propiedades electrónicas únicas, mejorando su intensidad de fluorescencia y estabilidad en comparación con sus análogos. Esto lo hace particularmente valioso en aplicaciones que requieren alta sensibilidad y especificidad.

Propiedades

Fórmula molecular |

C12H17BrN4O2 |

|---|---|

Peso molecular |

329.19 g/mol |

Nombre IUPAC |

2-[2-[(6-bromo-2,1,3-benzoxadiazol-4-yl)-methylamino]ethyl-methylamino]ethanol |

InChI |

InChI=1S/C12H17BrN4O2/c1-16(5-6-18)3-4-17(2)11-8-9(13)7-10-12(11)15-19-14-10/h7-8,18H,3-6H2,1-2H3 |

Clave InChI |

UGKAOJCGSGVMPJ-UHFFFAOYSA-N |

SMILES canónico |

CN(CCN(C)C1=CC(=CC2=NON=C12)Br)CCO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5,6-dicyano-3-[(4-methoxyphenyl)carbonyl]-1-benzofuran-2-carboxylate](/img/structure/B11048821.png)

![N-ethyl-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide](/img/structure/B11048840.png)

![3-(4-Chlorobenzoyl)-4-hydroxy-5H-spiro[furan-2,3'-indole]-2',5(1'H)-dione](/img/structure/B11048842.png)

![methyl 2-[({[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B11048843.png)

![6-(2,5-Difluorophenyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048861.png)

![N-{4-[5-(2-fluorobenzyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11048869.png)

![N,4-bis(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11048873.png)

![ethyl 2-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B11048877.png)

![(1E)-1-[2-(2,4-dinitrophenyl)hydrazinylidene]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11048878.png)

![3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B11048879.png)

![2-[(5-bromothiophen-2-yl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B11048882.png)